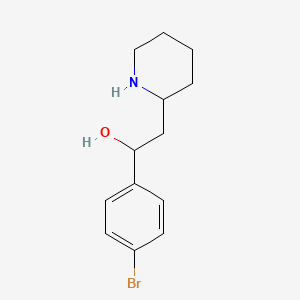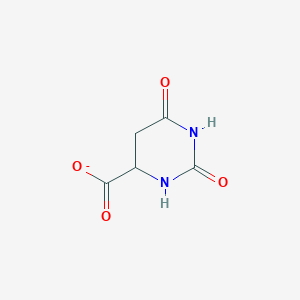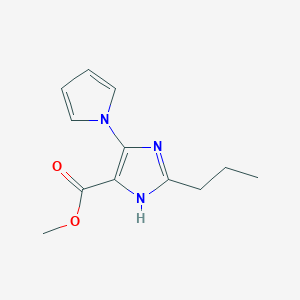![molecular formula C12H15ClO3 B8406159 Methyl [4-(3-chloropropoxy)phenyl]acetate](/img/structure/B8406159.png)
Methyl [4-(3-chloropropoxy)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-(3-chloropropoxy)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3-chloropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(3-chloropropoxy)phenyl]acetate typically involves the esterification of p-(3-chloropropoxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(3-chloropropoxy)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
- p-(3-chloropropoxy)phenylacetic acid. p-(3-chloropropoxy)phenylmethanol.
Substitution: Products depend on the nucleophile used, such as p-(3-azidopropoxy)phenylacetate or p-(3-cyanopropoxy)phenylacetate.
Scientific Research Applications
Methyl [4-(3-chloropropoxy)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl [4-(3-chloropropoxy)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The 3-chloropropoxy group can also interact with cellular components, potentially affecting cell signaling and metabolism.
Comparison with Similar Compounds
Methyl [4-(3-chloropropoxy)phenyl]acetate can be compared with other similar compounds, such as:
Methyl phenylacetate: Lacks the 3-chloropropoxy group, making it less reactive in certain substitution reactions.
Ethyl[p-(3-chloropropoxy)phenyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl[p-(2-chloropropoxy)phenyl]acetate: The chlorine atom is positioned differently, which can influence the compound’s chemical properties and reactivity.
This compound is unique due to the specific positioning of the 3-chloropropoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 2-[4-(3-chloropropoxy)phenyl]acetate |
InChI |
InChI=1S/C12H15ClO3/c1-15-12(14)9-10-3-5-11(6-4-10)16-8-2-7-13/h3-6H,2,7-9H2,1H3 |
InChI Key |
VTGQWPRIFPILSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Amino-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B8406085.png)
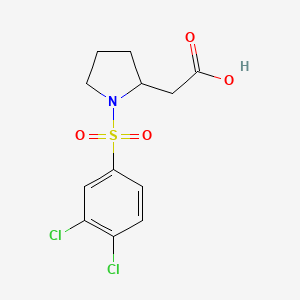
![2-(Chloromethyl)-5-methoxy[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8406101.png)
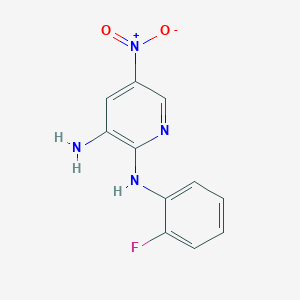
![2-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-ylmethyl]-3H-quinazolin-4-one](/img/structure/B8406110.png)


